N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylpiperazine moiety, and a nitrobenzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 3-chlorobenzoic acid to form 3-chloro-4-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methylpiperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-methylpiperazin-1-yl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group and piperazine moiety are likely critical for its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-hydroxybenzamide: An oxidized derivative with a hydroxyl group.
Uniqueness
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-7-9-22(10-8-21)16-6-5-13(11-17(16)23(25)26)18(24)20-15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZRIUHJISFCPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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